4-Bromoheptane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromoheptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15Br/c1-3-5-7(8)6-4-2/h7H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNUTXEKPXPZAIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5061374 | |

| Record name | Heptane, 4-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

998-93-6 | |

| Record name | 4-Bromoheptane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=998-93-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptane, 4-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000998936 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptane, 4-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Heptane, 4-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromoheptane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.412 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure and Bonding of 4-Bromoheptane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, bonding characteristics, and physico-chemical properties of 4-bromoheptane (CAS No: 998-93-6). It includes tabulated quantitative data, detailed experimental protocols for its synthesis and characterization, and visualizations to aid in understanding its molecular architecture and reaction pathways.

Molecular Structure and Bonding

This compound is a secondary haloalkane with the chemical formula C₇H₁₅Br.[1][2] The structure consists of a seven-carbon straight aliphatic chain (heptane) with a single bromine atom substituted at the fourth carbon position.[1] This substitution site is a secondary carbon, which significantly influences the molecule's reactivity, particularly in nucleophilic substitution and elimination reactions.

Hybridization and Geometry

All seven carbon atoms in the heptane (B126788) backbone are sp³ hybridized. This hybridization results from the mixing of one 2s and three 2p orbitals to form four equivalent sp³ hybrid orbitals. These orbitals arrange themselves in a tetrahedral geometry around each carbon nucleus to minimize electron-pair repulsion, leading to bond angles of approximately 109.5° .[3][4] The overall molecule is not flat but exists in various staggered conformations due to free rotation around the C-C single bonds.

Covalent Bonding and Polarity

The bonding in this compound is predominantly covalent.

-

C-C and C-H Bonds: The bonds between carbon atoms and between carbon and hydrogen atoms are nonpolar covalent bonds due to the small difference in electronegativity between the respective atoms.

-

C-Br Bond: The bond between the fourth carbon and the bromine atom is a polar covalent bond . Bromine is significantly more electronegative (approx. 2.96 on the Pauling scale) than carbon (approx. 2.55). This difference causes a partial negative charge (δ-) on the bromine atom and a partial positive charge (δ+) on the C4 carbon, making this carbon an electrophilic center susceptible to nucleophilic attack.

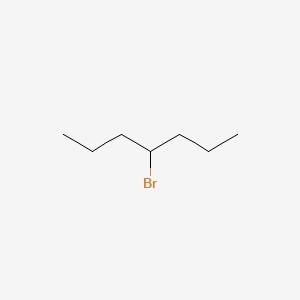

The structure of this compound is visualized in the diagram below.

Caption: 2D representation of the this compound molecular structure.

Quantitative Data

This section summarizes key quantitative data for this compound, including its physical properties and typical bond parameters.

Physical and Chemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₅Br | [1][2] |

| Molecular Weight | 179.10 g/mol | [2][5] |

| CAS Number | 998-93-6 | [2][5] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Density | 1.14 g/cm³ | [5] |

| Boiling Point | 60-62 °C at 18 mmHg | [5] |

| Melting Point (estimated) | -4.55 °C | [5] |

| Flash Point | 40 °C | [5] |

| Refractive Index | 1.4500 | [5] |

| Solubility | Immiscible with water; miscible with organic solvents | [6] |

Bond Parameters (Typical Values)

The precise bond lengths and angles for this compound would be determined by experimental methods like X-ray crystallography or microwave spectroscopy. The table below provides generally accepted average values for the types of bonds present in the molecule.

| Bond | Hybridization | Typical Bond Length (pm) | Typical Bond Angle | Reference(s) |

| C-C | sp³ - sp³ | 154 | ~109.5° (C-C-C) | [1][7] |

| C-H | sp³ - s | 109 | ~109.5° (H-C-C/H-C-H) | [2] |

| C-Br | sp³ - p | 194 | ~109.5° (Br-C-C) | [6][8] |

Spectroscopic Data for Characterization

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the structural similarity of many protons. Protons on carbons closer to the electronegative bromine atom will be deshielded and appear further downfield.

-

The methine proton at C4 (CH-Br) is expected to be the most downfield signal in the alkane region, typically around 3.5-4.5 ppm .

-

The methylene (B1212753) protons (CH₂) will appear in the range of 1.2-2.0 ppm .

-

The terminal methyl protons (CH₃) will be the most shielded, appearing furthest upfield around 0.9-1.0 ppm .

-

-

¹³C NMR: Due to molecular symmetry, only four distinct signals are expected.

-

C4 (CH-Br): ~50-70 ppm

-

C3, C5 (-CH₂-): ~30-40 ppm

-

C2, C6 (-CH₂-): ~20-30 ppm

-

C1, C7 (-CH₃): ~10-15 ppm

-

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. For this compound, the key absorptions are:

| Wavenumber (cm⁻¹) | Vibration Mode | Intensity |

| 2850-3000 | C-H (sp³) stretch | Strong |

| 1450-1470 | C-H bend (scissoring) | Medium |

| 1375-1385 | C-H bend (methyl rock) | Medium |

| 500-600 | C-Br stretch | Strong |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound will produce a molecular ion peak and various fragment ions.

-

Molecular Ion (M⁺): A pair of peaks at m/z 178 and 180, in an approximate 1:1 ratio, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br). The presence of this isotopic pattern is a strong indicator of a bromine-containing compound.

-

Major Fragments: The most abundant fragment peak (base peak) is often observed at m/z 57 , corresponding to the loss of the bromine radical and subsequent fragmentation to a stable butyl cation ([C₄H₉]⁺).[2] Other significant peaks include m/z 43 ([C₃H₇]⁺) and m/z 41 ([C₃H₅]⁺).[2]

Experimental Protocols

Synthesis of this compound from 4-Heptanol (B146996)

This procedure outlines a standard nucleophilic substitution (Sₙ1/Sₙ2) reaction to synthesize this compound from its corresponding secondary alcohol.

Materials:

-

4-Heptanol

-

Concentrated Hydrobromic Acid (HBr, 48% aqueous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Anhydrous Calcium Chloride (CaCl₂) or Magnesium Sulfate (B86663) (MgSO₄)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Deionized Water

-

Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus

Methodology:

-

Reaction Setup: In a 250 mL round-bottom flask, place 23.2 g (0.2 mol) of 4-heptanol. Cool the flask in an ice-water bath.

-

Reagent Addition: Slowly add 40 mL of 48% hydrobromic acid to the cooled alcohol with constant swirling.

-

Catalyst Addition: While keeping the flask in the ice bath, cautiously add 10 mL of concentrated sulfuric acid dropwise. The H₂SO₄ protonates the alcohol, making the hydroxyl group a better leaving group (H₂O).

-

Reflux: Add a few boiling chips to the flask, attach a reflux condenser, and heat the mixture under reflux for 1.5 to 2 hours. The reaction mixture will separate into two layers.

-

Work-up and Extraction:

-

Allow the mixture to cool to room temperature. Transfer the contents to a separatory funnel.

-

Remove the lower aqueous layer.

-

Wash the organic layer (crude this compound) sequentially with 50 mL of cold water, 50 mL of saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with 50 mL of water. After each wash, separate and discard the aqueous layer.

-

-

Drying: Transfer the crude product to a clean, dry Erlenmeyer flask and dry it over anhydrous calcium chloride or magnesium sulfate for 15-20 minutes.

-

Purification: Decant or filter the dried liquid into a distillation flask. Purify the this compound by fractional distillation. Collect the fraction boiling at approximately 60-62 °C under reduced pressure (18 mmHg).[5]

The logical workflow for this synthesis and purification process is illustrated below.

Caption: Workflow for the synthesis and purification of this compound.

Characterization by Beilstein Test (Qualitative)

A rapid, qualitative test for the presence of a halogen (except fluorine) in an organic compound.

Methodology:

-

Take a small loop of copper wire and heat it in the flame of a Bunsen burner until no color is imparted to the flame.

-

Allow the wire to cool slightly, then dip the loop into a small sample of the purified this compound.

-

Introduce the loop back into the burner flame.

-

Observation: A positive test for bromine is indicated by a brilliant green or blue-green flame, which is due to the formation of a volatile copper(II) bromide.[9]

Conclusion

This compound is a structurally straightforward secondary alkyl halide whose chemical behavior is dominated by the properties of the sp³-hybridized carbon framework and the polar carbon-bromine bond. Its synthesis from 4-heptanol is a standard laboratory procedure, and its identity can be unequivocally confirmed through a combination of NMR, IR, and mass spectrometry. The data and protocols presented in this guide serve as a foundational resource for professionals engaged in organic synthesis and drug development.

References

- 1. scribd.com [scribd.com]

- 2. This compound | C7H15Br | CID 70460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. This compound(998-93-6) 1H NMR spectrum [chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. This compound, 97% | Fisher Scientific [fishersci.ca]

- 7. compoundchem.com [compoundchem.com]

- 8. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 9. Bromination of Heptane with Light [chemiemitlicht.uni-wuppertal.de]

An In-depth Technical Guide to 4-Bromoheptane: Physical and Chemical Properties

This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-bromoheptane, tailored for researchers, scientists, and professionals in drug development. The information is presented to facilitate easy comparison and understanding, with quantitative data summarized in structured tables and key processes visualized.

Core Properties and Identifiers

This compound is an organic compound classified as a haloalkane.[1] Structurally, it consists of a seven-carbon heptane (B126788) backbone with a bromine atom substituted at the fourth carbon position.[1] This substitution pattern significantly influences its physical characteristics and chemical reactivity.[1]

Table 1: Molecular Identifiers and Properties

| Identifier | Value | Source |

| CAS Number | 998-93-6 | [2][3][4][5][6] |

| Molecular Formula | C₇H₁₅Br | [1][2][3][4][7] |

| Molecular Weight | 179.10 g/mol | [2][3][4][8] |

| IUPAC Name | This compound | [2] |

| InChI | InChI=1S/C7H15Br/c1-3-5-7(8)6-4-2/h7H,3-6H2,1-2H3 | [1] |

| InChIKey | BNUTXEKPXPZAIT-UHFFFAOYSA-N | [2] |

| SMILES | CCCC(Br)CCC | [1][3][4] |

| Synonyms | 4-Heptyl bromide, Heptane, 4-bromo- | [1] |

Physical Characteristics

At room temperature, this compound is typically a clear, colorless to pale yellow liquid.[1][9] Its physical state and properties are detailed below.

Table 2: Physical Properties

| Property | Value | Source |

| Appearance | Clear, colorless liquid | [9][10] |

| Melting Point | -4.55 °C (estimate) | [5][9] |

| Boiling Point | 60-62 °C at 18 mmHg | [3][5][9] |

| Density | 1.14 g/cm³ | [5][9][11] |

| Refractive Index | 1.450 | [3][5][9][11] |

| Flash Point | 40 °C | [5][9] |

| Solubility | Immiscible with water. Miscible with carbon tetrachloride, chloroform, and benzene. | [3][9][10] |

| Dielectric Constant | 6.81 | [11][12] |

Chemical Profile and Reactivity

This compound is recognized for its reactivity, particularly in nucleophilic substitution reactions, which makes it a useful intermediate in organic synthesis.[1] It is incompatible with strong oxidizing agents.[3] One documented application is its use in the preparation of 4-nitro-heptane through a reaction with sodium nitrite.[3][12][13]

Table 3: Chemical and Reactivity Data

| Parameter | Information | Source |

| Reactivity | Known for its role in nucleophilic substitution reactions. | [1] |

| Incompatibility | Incompatible with oxidizing agents. | [3] |

| Hazard Class | Flammable liquid (Category 3) | [2][9] |

| Storage | Store at 2-8°C. | [9][12] |

Experimental Protocols & Methodologies

While specific, detailed experimental protocols for the synthesis and analysis of this compound are not extensively published in readily available literature, general methodologies for the synthesis of secondary bromoalkanes can be described. A common approach involves the bromination of the corresponding alcohol, in this case, 4-heptanol (B146996), using a brominating agent like phosphorus tribromide or hydrobromic acid.

General Synthesis of this compound from 4-Heptanol

The following is a representative, generalized protocol for the synthesis of this compound from 4-heptanol. This protocol is illustrative and should be adapted and optimized based on laboratory conditions and safety assessments.

Materials:

-

4-Heptanol

-

Phosphorus tribromide (PBr₃) or concentrated Hydrobromic acid (HBr)

-

Anhydrous solvent (e.g., diethyl ether or dichloromethane)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4-heptanol in an appropriate anhydrous solvent. Cool the flask in an ice bath.

-

Addition of Brominating Agent: Slowly add the brominating agent (e.g., PBr₃) dropwise to the cooled solution with constant stirring. The reaction is exothermic and the temperature should be maintained near 0°C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for a specified period to ensure the reaction goes to completion.

-

Workup: Cool the reaction mixture and carefully pour it over ice water. Transfer the mixture to a separatory funnel.

-

Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

The following diagrams illustrate the synthetic pathway and a typical experimental workflow for this process.

References

- 1. CAS 998-93-6: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C7H15Br | CID 70460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 97% | Fisher Scientific [fishersci.ca]

- 4. chemscene.com [chemscene.com]

- 5. Page loading... [guidechem.com]

- 6. This compound [webbook.nist.gov]

- 7. scbt.com [scbt.com]

- 8. This compound (CAS 998-93-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 10. This compound CAS#: 998-93-6 [m.chemicalbook.com]

- 11. This compound [stenutz.eu]

- 12. This compound CAS#: 998-93-6 [amp.chemicalbook.com]

- 13. This compound | 998-93-6 [chemicalbook.com]

Synthesis of 4-Bromoheptane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthetic pathways for 4-bromoheptane, a valuable alkyl halide intermediate in organic synthesis. The document details established methodologies, presents quantitative data, and offers experimental protocols for the most effective synthetic routes.

Nucleophilic Substitution of Heptan-4-ol

The most direct and widely employed method for the synthesis of this compound is the nucleophilic substitution of the hydroxyl group in heptan-4-ol. This transformation can be efficiently achieved using various brominating agents, with hydrobromic acid (HBr) and phosphorus tribromide (PBr₃) being the most common.

Reaction with Hydrobromic Acid (HBr)

The reaction of heptan-4-ol with hydrobromic acid, often generated in situ from sodium bromide and a strong acid like sulfuric acid, proceeds via an Sₙ1 or Sₙ2 mechanism, depending on the precise reaction conditions. For secondary alcohols like heptan-4-ol, both mechanisms are possible. The protonation of the hydroxyl group forms a good leaving group (water), which is then displaced by the bromide ion.

A general procedure for the bromination of alcohols involves refluxing the alcohol with a mixture of sodium bromide and sulfuric acid.[1] While a specific protocol for heptan-4-ol is not detailed in the direct search results, a procedure for the conversion of 1-heptanol (B7768884) to 1-bromoheptane (B155011) reports a yield of 80% after refluxing for 6 hours.[2] For other secondary alcohols, average yields of around 51.5% have been reported using a similar method.[1]

Experimental Protocol (General, adapted from alcohol bromination procedures): [1][2]

-

In a round-bottom flask equipped with a reflux condenser, combine heptan-4-ol, sodium bromide, and water.

-

Cool the mixture in an ice bath and slowly add concentrated sulfuric acid with stirring.

-

Heat the mixture to reflux for a period of 1 to 6 hours.

-

After cooling, the reaction mixture is worked up by separating the organic layer.

-

The organic layer is washed sequentially with water, saturated sodium bicarbonate solution, and finally with brine.

-

The crude this compound is then dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Purification is achieved by distillation to yield the final product.

Reaction with Phosphorus Tribromide (PBr₃)

Phosphorus tribromide is another effective reagent for the conversion of alcohols to alkyl bromides. The reaction typically proceeds via an Sₙ2 mechanism, which for a secondary alcohol like heptan-4-ol, would lead to inversion of stereochemistry if the starting alcohol were chiral.

A patent describing a similar transformation provides general conditions, including cooling the alcohol before the dropwise addition of PBr₃ and then allowing the reaction to proceed at room temperature or with gentle heating.[3]

Experimental Protocol (General):

-

To a stirred solution of heptan-4-ol in a suitable solvent (e.g., diethyl ether or dichloromethane) at 0 °C, add phosphorus tribromide dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

The reaction is then quenched by the slow addition of water or ice.

-

The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, and dried over an anhydrous drying agent.

-

The solvent is removed under reduced pressure, and the resulting crude product is purified by distillation.

Quantitative Data

| Synthesis Pathway | Reagents | Key Conditions | Reported Yield | Reference |

| Nucleophilic Substitution | Heptan-4-ol, NaBr, H₂SO₄ | Reflux | ~51.5% (average for secondary alcohols) | [1] |

| Nucleophilic Substitution | 1-Heptanol, HBr, H₂SO₄ | Reflux (6 hours) | 80% (for 1-bromoheptane) | [2] |

| Nucleophilic Substitution | Alcohol, PBr₃ | 0 °C to room temp. | Not specified for this compound | [3] |

Alternative Synthesis Pathways

While the nucleophilic substitution of heptan-4-ol is the most practical approach, other methods have been considered for the synthesis of bromoalkanes and could theoretically be applied to this compound.

Hunsdiecker Reaction

The Hunsdiecker reaction involves the decarboxylation of the silver salt of a carboxylic acid upon treatment with bromine to yield an alkyl bromide with one less carbon atom.[4][5][6][7][8] To synthesize this compound via this route, the starting material would be the silver salt of 4-propylpentanoic acid.

The reaction proceeds through a radical chain mechanism.[5] While a versatile method, the need to prepare the silver salt of the carboxylic acid and the use of stoichiometric silver can be drawbacks. Variations such as the Cristol-Firth modification (using mercuric oxide and bromine with the free carboxylic acid) and the Kochi reaction (using lead(IV) acetate (B1210297) and a lithium halide) have been developed.[6][7] No specific examples or yield data for the synthesis of this compound using this method were found in the conducted research.

Electrophilic Addition of HBr to Hept-3-ene

The electrophilic addition of hydrogen bromide to an alkene is a fundamental method for preparing alkyl halides. The addition of HBr to hept-3-ene would theoretically produce this compound. However, according to Markovnikov's rule, the proton will add to the carbon atom of the double bond that has the greater number of hydrogen atoms, and the bromide will add to the more substituted carbon, which forms the more stable carbocation intermediate.[9] In the case of hept-3-ene, both carbon atoms of the double bond are secondary, which would lead to the formation of a mixture of 3-bromoheptane (B146003) and this compound.

The regioselectivity can be reversed to an anti-Markovnikov addition in the presence of peroxides, which initiates a free-radical addition mechanism.[10][11][12] However, for a symmetrically substituted alkene like hept-3-ene, the stability of the two possible secondary radical intermediates would be very similar, likely still resulting in a mixture of the two constitutional isomers. Therefore, this method is not considered a selective pathway to pure this compound.

Visualizing the Synthesis Pathways

The following diagrams illustrate the primary synthesis pathway and a potential alternative.

Figure 1: Primary synthesis of this compound from heptan-4-ol.

Figure 2: Theoretical Hunsdiecker reaction pathway to this compound.

Conclusion

For the targeted synthesis of this compound, the nucleophilic substitution of heptan-4-ol stands out as the most efficient and selective method. Both hydrobromic acid and phosphorus tribromide are effective reagents for this transformation, with established general protocols and reasonable to high yields reported for analogous reactions. While other pathways like the Hunsdiecker reaction and electrophilic addition to alkenes exist in principle, they are either less documented for this specific molecule or lack the required selectivity for producing a pure product. Researchers and professionals in drug development should therefore prioritize the optimization of the nucleophilic substitution of heptan-4-ol for the reliable production of this compound.

References

- 1. par.nsf.gov [par.nsf.gov]

- 2. prepchem.com [prepchem.com]

- 3. 1-bromo-4-propylheptane synthesis - chemicalbook [chemicalbook.com]

- 4. byjus.com [byjus.com]

- 5. SATHEE: Chemistry Hunsdiecker Reaction [satheejee.iitk.ac.in]

- 6. Hunsdiecker reaction - Wikipedia [en.wikipedia.org]

- 7. adichemistry.com [adichemistry.com]

- 8. Hunsdiecker Reaction [organic-chemistry.org]

- 9. HBr Addition to an Alkene [iverson.cm.utexas.edu]

- 10. Free-Radical Addition of HBr: Anti-Markovnikov Addition - Chemistry Steps [chemistrysteps.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Ch 6: Alkene + HBr (radical) [chem.ucalgary.ca]

An In-depth Technical Guide to 4-Bromoheptane: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-bromoheptane, a secondary alkyl halide of interest in organic synthesis. It details the compound's chemical identifiers, physical properties, and key reactive pathways. This document includes generalized experimental protocols for its use in nucleophilic substitution and Grignard reactions, which are fundamental transformations in the construction of more complex molecules relevant to pharmaceutical and fine chemical research.

Core Identifiers and Properties of this compound

This compound is a colorless to pale yellow liquid.[1] Its core identifiers and physicochemical properties are summarized below, providing a foundational dataset for researchers. The compound is classified as a flammable liquid and vapor.

| Identifier Type | Data | Reference |

| CAS Number | 998-93-6 | [2][3] |

| Molecular Formula | C₇H₁₅Br | [2][3] |

| IUPAC Name | This compound | [2] |

| Synonyms | 4-Heptyl bromide, Heptane, 4-bromo- | [2] |

| Molecular Weight | 179.10 g/mol | [3] |

| InChI | InChI=1S/C7H15Br/c1-3-5-7(8)6-4-2/h7H,3-6H2,1-2H3 | [2] |

| InChIKey | BNUTXEKPXPZAIT-UHFFFAOYSA-N | [2] |

| Canonical SMILES | CCCC(CCC)Br | [2] |

| EC Number | 213-653-3 | [2] |

| PubChem CID | 70460 | [2] |

| Physical Property | Value |

| Appearance | Colorless to pale yellow liquid |

| Purity | Typically ≥95% or ≥97% |

| Solubility | Miscible with carbon tetrachloride, chloroform, and benzene. Immiscible with water. |

Key Synthetic Applications and Experimental Protocols

As a secondary alkyl halide, this compound is a versatile intermediate for introducing a heptan-4-yl moiety into a target molecule. Its primary applications lie in nucleophilic substitution and the formation of organometallic reagents.

Nucleophilic Substitution Reactions

This compound can undergo nucleophilic substitution reactions through both S_N1 and S_N2 pathways. The secondary nature of the carbon-bromine bond means that the preferred mechanism is highly dependent on the reaction conditions, including the strength of the nucleophile, the solvent, and the temperature.

-

S_N2 Pathway : Favored by strong, small nucleophiles and polar aprotic solvents. The reaction proceeds via a backside attack, leading to an inversion of stereochemistry at the chiral center.

-

S_N1 Pathway : Favored by weak nucleophiles (often the solvent itself in solvolysis) and polar protic solvents, which can stabilize the secondary carbocation intermediate. This pathway typically leads to a racemic mixture of products.

This protocol describes a general procedure for the synthesis of an alkyl azide (B81097) from an alkyl bromide, adapted for this compound. The azide functional group is a valuable precursor to primary amines and can participate in "click chemistry" reactions.

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF, anhydrous)

-

Diethyl ether

-

Water

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 equivalent) in anhydrous DMF.

-

Add sodium azide (1.5 equivalents) to the solution.

-

Heat the reaction mixture to 60-70 °C and stir vigorously.

-

Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 12-24 hours).

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing water.

-

Extract the aqueous layer three times with diethyl ether.

-

Combine the organic extracts and wash successively with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the mixture to remove the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude 4-azidoheptane. Further purification can be achieved by vacuum distillation.

Grignard Reagent Formation

This compound can be used to prepare the corresponding Grignard reagent, heptan-4-ylmagnesium bromide. This organometallic compound is a powerful carbon-centered nucleophile used to form new carbon-carbon bonds by reacting with electrophiles such as aldehydes, ketones, esters, and carbon dioxide.

This protocol outlines a general method for the formation of a Grignard reagent. Strict anhydrous conditions are critical for the success of this reaction.

Materials:

-

This compound

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Iodine crystal (as an initiator)

Procedure:

-

Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon) with a reflux condenser and a dropping funnel.

-

Place magnesium turnings (1.2 equivalents) in the reaction flask.

-

Add a small crystal of iodine to the flask.

-

In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether or THF.

-

Add a small portion of the this compound solution to the magnesium turnings. The reaction is initiated when the color of the iodine fades and bubbling is observed. Gentle heating may be required to start the reaction.

-

Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed. The resulting grey, cloudy solution is the Grignard reagent, which can be used immediately in subsequent reaction steps.

Reaction Pathways and Workflows

The following diagrams illustrate the logical flow of the key reactions and a generalized workflow for conducting and analyzing a kinetic study of a nucleophilic substitution reaction involving this compound.

References

Spectroscopic Data of 4-Bromoheptane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-bromoheptane, a key alkyl halide intermediate in various organic syntheses. The document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This information is critical for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms in the molecule. Due to the symmetrical nature of this compound (CH₃CH₂CH₂CH(Br)CH₂CH₂CH₃), a degree of signal overlap is expected.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum distinguishes the unique carbon environments within the this compound molecule.

| ¹³C NMR Data | |

| Carbon Atom | Chemical Shift (δ) in ppm |

| C4 (CH-Br) | Data not explicitly found in search results |

| C3, C5 | Data not explicitly found in search results |

| C2, C6 | Data not explicitly found in search results |

| C1, C7 | Data not explicitly found in search results |

| Note: While the existence of ¹³C NMR spectra is confirmed[1], specific chemical shift values were not available in the initial search results. Predicted spectra are available on some platforms[2]. |

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals the characteristic vibrational frequencies of its functional groups.

| IR Absorption Data | |

| Functional Group | Wavenumber (cm⁻¹) |

| C-H stretch (alkane) | 2850-3000 |

| C-H bend (alkane) | 1350-1470 |

| C-Br stretch | 500-600 |

| Note: The C-Br stretch is often weak and can be difficult to observe. |

Mass Spectrometry (MS)

Mass spectrometry of this compound provides information about its molecular weight and fragmentation pattern upon ionization.

| Mass Spectrometry Data | |

| Parameter | Value (m/z) |

| Molecular Ion [M]⁺ | 178/180 (due to ⁷⁹Br and ⁸¹Br isotopes) |

| Key Fragment Ions | |

| [M-Br]⁺ | 99 |

| Further fragmentation of the heptyl cation | Various smaller fragments |

| Note: The presence of bromine results in a characteristic M/M+2 isotopic pattern for bromine-containing fragments. |

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data for this compound.

NMR Spectroscopy

Sample Preparation:

-

A sample of this compound (typically 5-20 mg for ¹H NMR, 20-100 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a clean, dry NMR tube.

-

A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added to the solvent to provide a reference peak at 0 ppm.

-

The tube is capped and gently agitated to ensure a homogeneous solution.

Data Acquisition:

-

The prepared NMR tube is placed in the spectrometer's probe.

-

The magnetic field is shimmed to achieve homogeneity.

-

For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID).

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance the signal-to-noise ratio.

-

The acquired FID is then Fourier transformed to obtain the NMR spectrum.

Infrared (IR) Spectroscopy (Neat Liquid)

Sample Preparation:

-

A small drop of neat (undiluted) this compound is placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

A second salt plate is carefully placed on top, spreading the liquid into a thin film.

Data Acquisition:

-

A background spectrum of the empty spectrometer is recorded.

-

The prepared salt plates are placed in the sample holder of the FT-IR spectrometer.

-

The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of this compound.

Mass Spectrometry (GC-MS)

Sample Preparation:

-

A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

Data Acquisition:

-

The sample is injected into the gas chromatograph (GC), where it is vaporized and separated from the solvent and any impurities.

-

The separated this compound molecules elute from the GC column and enter the mass spectrometer's ion source.

-

In the ion source, the molecules are bombarded with a beam of electrons (typically at 70 eV), causing them to ionize and fragment.

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

A detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

References

Thermodynamic Properties of 4-Bromoheptane: A Technical Guide

This technical guide provides a comprehensive overview of the thermodynamic properties of 4-bromoheptane. It is intended for researchers, scientists, and professionals in the field of drug development and chemical engineering who require accurate and detailed information on this compound. This document summarizes available quantitative data, presents detailed experimental protocols for the determination of key thermodynamic properties, and includes a visualization of an experimental workflow.

Core Thermodynamic and Physical Properties

The following tables summarize the available physical and thermodynamic data for this compound. It is important to note that a significant portion of the available data is derived from computational predictions and estimations. Experimentally determined values are explicitly noted.

Table 1: Physical Properties of this compound

| Property | Value | Unit | Source | Notes |

| Molecular Formula | C₇H₁₅Br | - | - | - |

| Molecular Weight | 179.10 | g/mol | - | - |

| Density | 1.14 | g/cm³ | [1] | - |

| Refractive Index | 1.4500 | - | [1] | - |

| Melting Point | -4.55 | °C | [1] | Estimated |

| Boiling Point | 60-62 | °C | [1] | At 18 mmHg |

| Boiling Point | 84.65 | °C | [2] | At 0.096 bar (72 mmHg) |

| Boiling Point | 60.05 | °C | [2] | At 0.024 bar (18 mmHg) |

| Flash Point | 40 | °C | [1] | - |

| Vapor Pressure | 2.2 ± 0.3 | mmHg | [1] | At 25°C, Predicted |

| Water Solubility | Miscible with carbon tetrachloride, chloroform, and benzene. Immiscible with water. | - | - | - |

| logP | 3.3501 | - | - | - |

Table 2: Thermodynamic Properties of this compound

| Property | Value | Unit | Source | Notes |

| Enthalpy of Formation (ΔfH°gas) | -166.76 | kJ/mol | [3] | Calculated |

| Enthalpy of Fusion (ΔfusH°) | 15.65 | kJ/mol | [3] | Calculated |

| Enthalpy of Vaporization (ΔvapH°) | 37.22 | kJ/mol | [3] | Calculated |

| Ideal Gas Heat Capacity (Cp,gas) | See Table 3 | J/mol·K | [3] | Joback Calculated Property |

| Dynamic Viscosity (η) | See Table 4 | Pa·s | [3] | Joback Calculated Property |

Table 3: Temperature-Dependent Ideal Gas Heat Capacity (Cp,gas) of this compound (Calculated) [3]

| Temperature (K) | Ideal Gas Heat Capacity (J/mol·K) |

| 425.28 | 236.30 |

| 456.38 | 248.56 |

| 487.49 | 260.26 |

| 518.59 | 271.43 |

| 549.70 | 282.08 |

| 580.80 | 292.23 |

| 611.91 | 301.90 |

Table 4: Temperature-Dependent Dynamic Viscosity (η) of this compound (Calculated) [3]

| Temperature (K) | Dynamic Viscosity (Pa·s) |

| 213.45 | 0.0064391 |

| 248.75 | 0.0027270 |

| 284.06 | 0.0014299 |

| 319.37 | 0.0008648 |

| 354.67 | 0.0005781 |

| 389.98 | 0.0004157 |

| 425.28 | 0.0003157 |

Experimental Protocols

While specific experimental data for this compound is limited, the following protocols describe established methodologies for determining key thermodynamic properties of haloalkanes. These can be adapted for the precise measurement of the properties of this compound.

Determination of Vapor Pressure using the Knudsen Effusion Method

The Knudsen effusion technique is a reliable method for determining the vapor pressure of compounds with low volatility.[4] It involves measuring the rate of mass loss of a substance effusing through a small orifice in a temperature-controlled cell into a vacuum.

Methodology:

-

Sample Preparation: A small sample of high-purity this compound is placed in a Knudsen effusion cell. The cell is typically made of a non-reactive material such as stainless steel or glass.

-

Apparatus Setup: The effusion cell is placed in a thermostatted jacket within a high-vacuum chamber. The temperature of the cell is precisely controlled and measured using a calibrated thermometer.

-

Effusion Measurement: The mass loss of the sample over a specific time interval is measured using a microbalance. The experiment is conducted at a series of stable temperatures.

-

Calculation of Vapor Pressure: The vapor pressure, P, is calculated using the Clausius-Clapeyron equation, which relates the rate of mass loss to the vapor pressure of the sample.

Determination of Heat Capacity by Adiabatic Calorimetry

Adiabatic calorimetry is a precise method for measuring the heat capacity of a substance as a function of temperature.

Methodology:

-

Calorimeter Preparation: A known mass of this compound is hermetically sealed in a sample container, which is then placed within an adiabatic calorimeter.

-

Thermal Equilibration: The sample is cooled to the starting temperature of the experiment, often liquid nitrogen temperature.

-

Heating and Data Acquisition: A precisely measured amount of electrical energy is supplied to the sample, causing its temperature to increase. The temperature of the sample is continuously monitored. The adiabatic shield surrounding the sample is maintained at the same temperature as the sample to prevent heat loss.

-

Calculation of Heat Capacity: The heat capacity, Cp, is calculated from the amount of energy supplied and the corresponding temperature rise.

Visualizations

The following diagram illustrates the experimental workflow for determining the vapor pressure of this compound using the Knudsen effusion method.

Caption: Workflow for vapor pressure determination of this compound.

References

- 1. Page loading... [guidechem.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound (CAS 998-93-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. The effect of halogen hetero-atoms on the vapor pressures and thermodynamics of polycyclic aromatic compounds measured via the Knudsen effusion technique - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Early Synthesis of 4-Bromoheptane

For researchers, scientists, and professionals in drug development, understanding the historical context of synthetic methodologies for simple alkyl halides like 4-bromoheptane can provide valuable insights into the evolution of organic chemistry. Early literature, predating modern spectroscopic techniques, relied on classical reactions and meticulous purification to isolate and characterize these fundamental building blocks. This guide explores the core principles and experimental protocols from early 20th-century literature for the synthesis of this compound, primarily focusing on the conversion of 4-heptanol (B146996).

Core Synthetic Strategy: From Alcohol to Alkyl Halide

The most prevalent and accessible pathway to this compound in early organic synthesis was through the nucleophilic substitution of the hydroxyl group in 4-heptanol. This approach is detailed in the 1928 publication "Some Derivatives of n-Heptane" by R. R. Read and C. E. Smith in the Journal of the American Chemical Society. The overall transformation involves two key stages: the synthesis of the precursor alcohol, 4-heptanol, and its subsequent bromination.

Part 1: Synthesis of 4-Heptanol via Grignard Reaction

In the early 20th century, the Grignard reaction was a powerful tool for carbon-carbon bond formation. The synthesis of the secondary alcohol 4-heptanol was achieved by reacting a propyl Grignard reagent with butanal (butyraldehyde).

Experimental Protocol: Preparation of 4-Heptanol

The procedure described by Read and Smith (1928) involves the following steps:

-

Grignard Reagent Formation: A Grignard reagent is prepared by reacting n-propyl bromide with magnesium turnings in anhydrous ether. This reaction is highly sensitive to moisture and requires rigorously dried glassware and solvent.

-

Aldehyde Addition: The freshly prepared propylmagnesium bromide solution is then treated with butyraldehyde, also dissolved in anhydrous ether. The reaction is typically performed at a low temperature (e.g., using an ice bath) to control the exothermic reaction.

-

Hydrolysis: The resulting magnesium alkoxide complex is hydrolyzed by carefully adding it to a cold solution of a weak acid, such as dilute sulfuric acid or ammonium (B1175870) chloride, to yield the crude 4-heptanol.

-

Purification: The ethereal layer containing the product is separated, washed, dried, and the ether is removed by distillation. The crude 4-heptanol is then purified by fractional distillation under reduced pressure.

Logical Relationship of 4-Heptanol Synthesis

Caption: Grignard synthesis of 4-heptanol.

Part 2: Synthesis of this compound from 4-Heptanol

The conversion of the secondary alcohol to this compound was accomplished by reaction with hydrobromic acid. In this era, this was often generated in situ or used as a concentrated aqueous solution.

Experimental Protocol: Preparation of this compound

Based on the 1928 paper by Read and Smith, the following methodology was employed:

-

Reaction Setup: 4-Heptanol is mixed with a concentrated solution of hydrobromic acid (48%).

-

Heating: The mixture is heated under reflux for several hours to drive the substitution reaction to completion.

-

Workup: After cooling, the reaction mixture is diluted with water, and the crude this compound layer is separated.

-

Purification: The crude product is washed sequentially with water, a dilute sodium carbonate solution (to remove any remaining acid), and again with water. It is then dried over a suitable drying agent like anhydrous calcium chloride. The final purification is achieved by fractional distillation.

Experimental Workflow for this compound Synthesis

Caption: Synthesis of this compound from 4-heptanol.

Quantitative Data from Early Literature

The following table summarizes the quantitative data for 4-heptanol and this compound as reported in early 20th-century chemical literature. It is important to note that the purity standards and analytical methods of the time were different from today's.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 20°C) | Refractive Index (n_D^20) |

| 4-Heptanol | C₇H₁₆O | 116.20 | 155-157 | ~0.817 | ~1.421 |

| This compound | C₇H₁₅Br | 179.10 | 163-165 | ~1.135 | ~1.449 |

Signaling Pathway (Reaction Mechanism)

The conversion of a secondary alcohol like 4-heptanol to this compound with HBr proceeds through a nucleophilic substitution mechanism. Given that it is a secondary alcohol, both SN1 and SN2 pathways are possible. Under the strongly acidic and high-temperature conditions used in early syntheses, the reaction likely has significant SN1 character.

-

Protonation of the Alcohol: The hydroxyl group is a poor leaving group. In the presence of a strong acid like HBr, the oxygen atom of the hydroxyl group is protonated to form a good leaving group, water.

-

Formation of a Carbocation (SN1 pathway): The protonated alcohol can dissociate to form a secondary carbocation at the 4-position and a molecule of water.

-

Nucleophilic Attack: The bromide ion (Br⁻), a good nucleophile, then attacks the carbocation to form this compound.

Reaction Mechanism of 4-Heptanol to this compound

Caption: S_N1 mechanism for the formation of this compound.

This guide provides a detailed overview of the early synthetic methods for this compound, grounded in the experimental realities of the time. For contemporary applications, these methods have been largely superseded by milder and more selective reagents, but the fundamental chemical principles remain instructive.

Theoretical Insights into the Reactivity of 4-Bromoheptane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical analysis of the reactivity of 4-bromoheptane, a secondary alkyl halide of interest in organic synthesis and drug development. Leveraging established principles of physical organic chemistry and computational studies on analogous systems, this document explores the competing nucleophilic substitution (S(_N)1 and S(_N)2) and elimination (E1 and E2) reaction pathways. Key factors influencing the reaction outcomes, including the nature of the nucleophile/base, solvent effects, and temperature, are discussed in detail. This guide aims to serve as a valuable resource for predicting the chemical behavior of this compound and designing synthetic strategies that leverage its reactivity.

Introduction

This compound (C(7)H({15})Br) is a secondary alkyl halide that serves as a versatile intermediate in organic synthesis.[1] Its reactivity is primarily dictated by the presence of a bromine atom, a good leaving group, attached to a secondary carbon. This structural feature allows this compound to undergo both nucleophilic substitution and elimination reactions. Understanding the underlying theoretical principles that govern these reaction pathways is crucial for controlling reaction outcomes and developing efficient synthetic protocols. This guide delves into the theoretical studies of this compound's reactivity, providing a framework for predicting its behavior under various reaction conditions.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in different solvent systems and for designing appropriate experimental setups.

| Property | Value | Reference |

| Molecular Formula | C(7)H({15})Br | [1] |

| Molecular Weight | 179.10 g/mol | [1] |

| Boiling Point | 164-166 °C | |

| Density | 1.139 g/cm³ | |

| Structure | CH(_3)CH(_2)CH(_2)CH(Br)CH(_2)CH(_2)CH(_3) | [1] |

Theoretical Framework of Reactivity

The reactivity of this compound is dominated by four competing reaction mechanisms: S(_N)1, S(_N)2, E1, and E2. The preferred pathway is highly dependent on the reaction conditions.

Nucleophilic Substitution Reactions (S(_N)1 and S(_N)2)

Nucleophilic substitution reactions involve the replacement of the bromine atom by a nucleophile.

-

S(_N)2 Mechanism: This is a bimolecular, one-step process where the nucleophile attacks the carbon atom bearing the bromine from the backside, leading to an inversion of stereochemistry. The rate of an S(_N)2 reaction is dependent on the concentrations of both the substrate and the nucleophile. Strong, sterically unhindered nucleophiles and polar aprotic solvents favor the S(_N)2 pathway.

-

S(_N)1 Mechanism: This is a unimolecular, two-step process that proceeds through a carbocation intermediate. The first step, the formation of the secondary heptyl carbocation, is the rate-determining step. The reaction rate is dependent only on the concentration of the substrate. Weak nucleophiles and polar protic solvents, which can stabilize the carbocation intermediate, favor the S(_N)1 pathway. Due to the planar nature of the carbocation, the nucleophile can attack from either face, leading to a racemic mixture of products if the starting material is chiral.

Elimination Reactions (E1 and E2)

Elimination reactions result in the formation of an alkene through the removal of a hydrogen atom and the bromine atom from adjacent carbon atoms.

-

E2 Mechanism: This is a bimolecular, one-step concerted reaction where a strong base removes a proton from a carbon adjacent to the carbon bearing the bromine, simultaneously with the departure of the bromide ion. The reaction requires an anti-periplanar arrangement of the proton and the leaving group. Strong, bulky bases are often used to favor E2 elimination over S(_N)2 substitution. According to Zaitsev's rule, the major product is typically the more substituted (more stable) alkene. However, the use of a sterically hindered base, such as potassium tert-butoxide, can lead to the formation of the less substituted (Hofmann) product.

-

E1 Mechanism: This is a unimolecular, two-step process that also proceeds through a carbocation intermediate. Following the formation of the carbocation, a weak base removes an adjacent proton to form the double bond. E1 reactions often compete with S(_N)1 reactions and are favored by higher temperatures.

Reaction Pathways and Influencing Factors

The competition between these four pathways is a central theme in the reactivity of this compound. A summary of the factors influencing the reaction outcome is presented in Table 2.

| Factor | Favors S(_N)2 | Favors S(_N)1 | Favors E2 | Favors E1 |

| Substrate | Secondary | Secondary | Secondary | Secondary |

| Nucleophile/Base | Strong, unhindered nucleophile | Weak nucleophile | Strong, hindered base | Weak base |

| Solvent | Polar aprotic | Polar protic | Less polar | Polar protic |

| Temperature | Lower | Lower | Higher | Higher |

Logical Flow for Predicting Reactivity

The following diagram illustrates a logical workflow for predicting the major reaction pathway for this compound under a given set of conditions.

Caption: Predictive workflow for this compound reactivity.

Computational Studies on Alkyl Halide Reactivity

While specific computational studies on this compound are not widely available, density functional theory (DFT) calculations on analogous alkyl halides provide valuable insights. These studies help in understanding the energetics of the transition states and intermediates involved in the different reaction pathways.

Theoretical calculations have shown that for secondary alkyl halides, the energy barriers for S(_N)2 and E2 reactions are often comparable, leading to product mixtures. The nature of the nucleophile/base and the solvent can significantly influence the relative heights of these barriers. For instance, bulkier bases are computationally shown to increase the activation energy for the S(_N)2 pathway more significantly than for the E2 pathway, thus favoring elimination.

Similarly, computational models of S(_N)1 and E1 reactions focus on the stability of the carbocation intermediate. Solvation models are crucial in these calculations, as polar protic solvents are known to stabilize the charged intermediate, thereby lowering the activation energy for the initial C-Br bond cleavage.

Experimental Protocols for Key Reactions

Detailed experimental protocols for the reactions of this compound are not extensively documented in the literature. However, procedures for analogous secondary bromoalkanes can be adapted.

General Workflow for a Nucleophilic Substitution Reaction

The following diagram outlines a general experimental workflow for a nucleophilic substitution reaction of this compound.

Caption: General experimental workflow for nucleophilic substitution.

Example Protocol: Dehydrohalogenation of a Secondary Bromoalkane (E2 Reaction)

This protocol is adapted from procedures for the dehydrohalogenation of other secondary bromoalkanes and can be applied to this compound.

Materials:

-

This compound

-

Potassium tert-butoxide (a strong, bulky base)

-

tert-Butanol (B103910) (solvent)

-

Anhydrous diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium tert-butoxide in tert-butanol under an inert atmosphere (e.g., nitrogen).

-

Add this compound dropwise to the stirred solution at room temperature.

-

Heat the reaction mixture to reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the resulting alkene product(s) (isomers of heptene) by distillation or column chromatography.

-

Characterize the product(s) by NMR, IR, and GC-MS to determine the product distribution (Zaitsev vs. Hofmann).

Conclusion

The reactivity of this compound is a classic example of the competition between nucleophilic substitution and elimination reactions in a secondary alkyl halide. By understanding the theoretical principles governing the S(_N)1, S(_N)2, E1, and E2 pathways, and by carefully selecting reaction conditions such as the nucleophile/base, solvent, and temperature, it is possible to control the reaction outcome and selectively synthesize desired products. While specific quantitative data for this compound remains a subject for further investigation, the principles outlined in this guide, supported by data from analogous systems, provide a robust framework for researchers in organic synthesis and drug development.

References

An In-depth Technical Guide to the Chirality and Stereoisomers of 4-Bromoheptane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemical aspects of 4-bromoheptane, a chiral haloalkane. Due to the limited availability of specific experimental data for this compound in published literature, this guide leverages established principles of stereochemistry and analytical chemistry, alongside data from the closely related chiral secondary bromoalkane, 2-bromooctane (B146060), to present a thorough and practical resource.

Introduction to the Chirality of this compound

This compound possesses a single stereogenic center at the fourth carbon atom (C4). This carbon is bonded to four different substituents: a hydrogen atom, a bromine atom, and two propyl groups, which are distinguished by their position relative to the chiral center. The presence of this chiral center means that this compound can exist as a pair of non-superimposable mirror images, known as enantiomers. These enantiomers are designated as (R)-4-bromoheptane and (S)-4-bromoheptane according to the Cahn-Ingold-Prelog priority rules.

The spatial arrangement of these enantiomers is depicted below:

A 50:50 mixture of the (R) and (S) enantiomers is known as a racemic mixture or racemate. Enantiomers share identical physical properties such as boiling point, melting point, and solubility in achiral solvents. However, they differ in their interaction with plane-polarized light (optical activity) and their interactions with other chiral molecules.

Physicochemical Properties of this compound Stereoisomers

| Property | Racemic this compound | (R)-(-)-2-Bromooctane | (S)-(+)-2-Bromooctane |

| Molecular Formula | C₇H₁₅Br | C₈H₁₇Br | C₈H₁₇Br |

| Molecular Weight | 179.10 g/mol | 193.13 g/mol | 193.13 g/mol |

| CAS Number | 998-93-6 | 5978-55-2 | 1191-24-8 |

| Boiling Point | 165-167 °C | 105-108 °C at 60 Torr | Not specified |

| Density | 1.140 g/mL at 25 °C | 1.105 g/cm³ at 25 °C | Not specified |

| Refractive Index | 1.4500 at 20 °C | Not specified | Not specified |

| Optical Rotation ([α]D) | 0° (racemic) | -34.2° (neat) | +34.2° (neat) |

| Solubility | Insoluble in water; soluble in organic solvents | Not specified | Not specified |

Note: Data for 2-bromooctane is provided for comparative purposes due to the lack of specific data for this compound enantiomers.

Synthesis and Resolution of this compound Enantiomers

The synthesis of enantiomerically enriched or pure this compound can be approached through two primary strategies: asymmetric synthesis or resolution of a racemic mixture.

Asymmetric Synthesis

Enantioselective synthesis aims to create a specific enantiomer directly. A plausible synthetic route to enantiomerically enriched this compound would involve the stereoselective bromination of a suitable precursor. For instance, the conversion of an enantiomerically pure alcohol, such as (R)- or (S)-heptan-4-ol, to the corresponding bromide using a reagent that proceeds with a known stereochemical outcome (e.g., inversion of configuration via an SN2 mechanism with PBr₃ or the Appel reaction) would yield the desired enantiomer of this compound.

Chiral Resolution of Racemic this compound

Resolution is the process of separating a racemic mixture into its constituent enantiomers. Common methods include chemical resolution via diastereomer formation and chiral chromatography.

This classic method involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers. Since diastereomers have different physical properties, they can be separated by conventional techniques like crystallization or chromatography. The separated diastereomers are then converted back to the individual enantiomers. Although this compound itself does not have a functional group suitable for direct salt formation, it could be derivatized to introduce one, or this method could be applied to a precursor like heptan-4-ol before bromination.

Chiral chromatography is a powerful technique for the analytical and preparative separation of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Experimental Protocols

The following are detailed, representative protocols for the synthesis, resolution, and characterization of the stereoisomers of this compound.

Synthesis of Racemic this compound from Heptan-4-ol

Principle: Conversion of a secondary alcohol to an alkyl bromide using phosphorus tribromide (PBr₃) via an SN2 reaction.

Materials:

-

Heptan-4-ol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask, dropping funnel, condenser, magnetic stirrer, heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve heptan-4-ol in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen).

-

Cool the flask in an ice bath to 0 °C.

-

Slowly add PBr₃ dropwise to the stirred solution. An exothermic reaction will occur. Maintain the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Carefully quench the reaction by slowly adding ice-cold water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator.

-

Purify the crude this compound by fractional distillation under reduced pressure.

Chiral Gas Chromatography (GC) for Enantiomeric Separation

Principle: Separation of enantiomers on a GC column coated with a chiral stationary phase.

Instrumentation:

-

Gas chromatograph with a flame ionization detector (FID)

-

Chiral capillary column (e.g., a cyclodextrin-based column such as β-DEX™ or γ-DEX™)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the this compound sample (racemic or enantiomerically enriched) in a suitable solvent (e.g., hexane (B92381) or dichloromethane).

-

GC Conditions (Typical):

-

Injector Temperature: 250 °C

-

Detector Temperature: 250 °C

-

Carrier Gas: Helium or Hydrogen at a constant flow rate.

-

Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 150 °C) at a controlled rate (e.g., 2-5 °C/min). The exact program will need to be optimized for the specific column and compound.

-

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

-

Data Analysis: The two enantiomers will elute at different retention times. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers using the formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

NMR Spectroscopy with a Chiral Solvating Agent for Enantiomeric Discrimination

Principle: In the presence of a chiral solvating agent (CSA), enantiomers form transient diastereomeric complexes that have different NMR spectra, allowing for their differentiation and quantification.

Materials:

-

NMR spectrometer

-

NMR tubes

-

Deuterated solvent (e.g., CDCl₃)

-

Chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol or a derivative of BINOL)

-

This compound sample

Procedure:

-

Sample Preparation: In an NMR tube, dissolve a known amount of the this compound sample in the deuterated solvent.

-

Acquire a standard ¹H NMR spectrum of the sample.

-

Add a molar equivalent of the chiral solvating agent to the NMR tube.

-

Gently mix the sample and acquire another ¹H NMR spectrum.

-

Data Analysis: In the presence of the CSA, specific proton signals of the two enantiomers of this compound (e.g., the proton at C4) should appear as two separate signals or sets of signals. The ratio of the integrals of these signals corresponds to the ratio of the enantiomers in the sample.

Conclusion

This compound is a chiral molecule existing as a pair of enantiomers. While specific experimental data on the individual stereoisomers are not widely published, this guide provides a comprehensive framework for their synthesis, separation, and characterization based on established chemical principles and data from analogous compounds. The detailed protocols for synthesis, chiral GC, and NMR analysis offer a practical starting point for researchers and professionals in drug development and related scientific fields to work with and analyze this and similar chiral molecules. The provided diagrams illustrate the key concepts and workflows, facilitating a deeper understanding of the stereochemistry of this compound.

Commercial Availability and Applications of 4-Bromoheptane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the commercial availability, suppliers, and key chemical properties of 4-bromoheptane (CAS No. 998-93-6). It details established experimental protocols for its synthesis and a common application in Grignard reactions. Furthermore, this guide explores the potential utility of this compound as a precursor in the synthesis of pharmaceutically relevant molecules, specifically focusing on analogues of valproic acid, a widely used anticonvulsant. The information is presented to support researchers and professionals in drug discovery and organic synthesis.

Introduction

This compound is a secondary alkyl halide that serves as a versatile intermediate in organic synthesis. Its structure, featuring a bromine atom on the fourth carbon of a seven-carbon chain, allows for a variety of nucleophilic substitution and organometallic reactions. This guide aims to provide a detailed resource on its commercial sourcing, key physicochemical data, and practical synthetic methodologies.

Commercial Availability and Suppliers

This compound is readily available from a range of chemical suppliers, typically offered in purities of 97% or higher. It is important to consult the supplier's certificate of analysis for specific purity and impurity profiles.

Table 1: Prominent Suppliers of this compound

| Supplier | Purity | Notes |

| Thermo Fisher Scientific (Alfa Aesar) | 97% | Formerly part of the Alfa Aesar product portfolio.[1] |

| CymitQuimica | 97% | Provides products from various manufacturers. |

| Guidechem | Varies | A platform connecting multiple suppliers. |

| ChemScene | ≥97% | Offers a range of research chemicals. |

| Santa Cruz Biotechnology | ≥95% | Supplier of biochemicals for research. |

| ChemicalBook | Varies | An online marketplace for chemicals. |

| Fisher Scientific | 97% | A major distributor of scientific products.[1] |

| BLD Pharm | Varies | Supplier of chemicals for research and development. |

Physicochemical and Safety Data

A thorough understanding of the physical and safety properties of this compound is crucial for its handling and use in experimental settings.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 998-93-6 | [2] |

| Molecular Formula | C₇H₁₅Br | [2][3] |

| Molecular Weight | 179.10 g/mol | [2] |

| Appearance | Colorless liquid | [3][4] |

| Boiling Point | 60 - 62 °C @ 18 mmHg | [4] |

| Density | 1.14 g/cm³ | [4] |

| Flash Point | 40 °C (104 °F) | [4] |

| Solubility | Insoluble in water; Miscible with chloroform, benzene, and carbon tetrachloride.[1] | |

| Refractive Index | ~1.450 | |

| InChI Key | BNUTXEKPXPZAIT-UHFFFAOYSA-N | [2] |

Safety Information:

This compound is a flammable liquid and vapor.[2][4] It should be handled in a well-ventilated area, away from heat, sparks, and open flames.[4] Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.[4] For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[3][4][5]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and its application in a Grignard reaction.

Synthesis of this compound from 4-Heptanol

A common and effective method for the synthesis of secondary alkyl bromides is the reaction of the corresponding alcohol with phosphorus tribromide (PBr₃). This reaction generally proceeds with good yield and high purity of the product.

Methodology:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser with a drying tube is assembled. The system is flushed with an inert gas (e.g., nitrogen or argon).

-

Reagents: 4-Heptanol (1.0 eq) is dissolved in a suitable anhydrous solvent, such as diethyl ether or dichloromethane, and added to the reaction flask. The flask is cooled in an ice bath to 0 °C.

-

Addition of PBr₃: Phosphorus tribromide (0.4 eq), dissolved in the same anhydrous solvent, is added dropwise from the dropping funnel to the stirred solution of 4-heptanol. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours (the reaction progress can be monitored by thin-layer chromatography).

-

Work-up: The reaction is quenched by the slow addition of ice-water. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed successively with saturated aqueous sodium bicarbonate solution and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude this compound is then purified by vacuum distillation to yield the final product.

Grignard Reaction with this compound

This compound can be used to prepare a Grignard reagent, which is a potent nucleophile for forming carbon-carbon bonds. The following is a representative protocol for the formation of heptan-4-ylmagnesium bromide and its subsequent reaction with a ketone (e.g., acetone).

Methodology:

-

Preparation of the Grignard Reagent:

-

Magnesium turnings (1.2 eq) are placed in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

A small crystal of iodine can be added to activate the magnesium surface.

-